3-Pyridinemethanamine, 2-methoxy-N-methyl-
Description
3-Pyridinemethanamine, 2-methoxy-N-methyl- is a pyridine derivative featuring a methoxy group at the 2-position of the aromatic ring and a methyl group attached to the primary amine. This compound is structurally related to 3-pyridinemethanamine (CAS 3731-52-0), a primary amine with a molecular formula of C₆H₈N₂, molecular weight 108.14 g/mol, and a boiling point of 226°C . The addition of a 2-methoxy substituent and N-methylation alters its physicochemical properties and reactivity compared to the parent compound.
Properties
IUPAC Name |
1-(2-methoxypyridin-3-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-9-6-7-4-3-5-10-8(7)11-2/h3-5,9H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPLJUBIYJHRAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(N=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901274601 | |
| Record name | 2-Methoxy-N-methyl-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901274601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677349-97-2 | |
| Record name | 2-Methoxy-N-methyl-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=677349-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-N-methyl-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901274601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(2-methoxypyridin-3-yl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinemethanamine, 2-methoxy-N-methyl- typically involves the reaction of 3-pyridinemethanamine with methoxy and methylating agents under controlled conditions. One common method includes the use of methyl iodide and sodium methoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) to achieve the desired methylation and methoxylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Pyridinemethanamine, 2-methoxy-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles like halides, thiols, and amines.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives
Reduction: Formation of reduced amine derivatives
Substitution: Formation of substituted pyridinemethanamine derivatives.
Scientific Research Applications
3-Pyridinemethanamine, 2-methoxy-N-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-Pyridinemethanamine, 2-methoxy-N-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, modulating the activity of enzymes or receptors, thereby influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Variations
Base Compound: 3-Pyridinemethanamine (CAS 3731-52-0)
- Molecular Formula : C₆H₈N₂
- Molecular Weight : 108.14 g/mol
- Physical Properties: Boiling point 226°C, density 1.064 g/cm³, soluble in water and ethanol .
- Applications : Used in condensation reactions to form dimers (e.g., diAnCNC-3Py, a pyridine-terminated dimer with anthracene) .
2-Methoxy-N-Methyl Derivative
- Structure : Methoxy group at the 2-position of pyridine; N-methylated amine.
- Expected Molecular Formula : C₈H₁₂N₂O (estimated based on substituents).
- Reduced Basicity: N-methylation decreases the amine’s basicity compared to the primary amine. Steric Effects: Methyl group may hinder reactivity in nucleophilic reactions.
6-Methoxy-3-Pyridinemethanamine (CAS 262295-96-5)
- Structure : Methoxy group at the 6-position of pyridine; primary amine.
- Molecular Formula : C₇H₁₀N₂O
- Molecular Weight : 138.17 g/mol
- Comparison :
N-(4-Bromophenyl)-3-Pyridinemethanamine (CAS 84324-68-5)
- Structure : Bulky 4-bromophenyl group attached to the amine.
- Molecular Formula : C₁₂H₁₁BrN₂
- Molecular Weight : 271.14 g/mol
- Comparison :
Physicochemical Properties
Biological Activity
3-Pyridinemethanamine, 2-methoxy-N-methyl- (CAS Number: 677349-97-2) is a pyridine derivative with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
- Molecular Formula : C₈H₁₂N₂O
- Molecular Weight : 156.19 g/mol
The biological activity of 3-Pyridinemethanamine, 2-methoxy-N-methyl- is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate enzyme activity by binding to active sites, influencing various biochemical pathways. This interaction can lead to diverse physiological effects depending on the target enzyme or receptor involved.
Antimicrobial Activity
Research indicates that 3-Pyridinemethanamine, 2-methoxy-N-methyl- exhibits antimicrobial properties. It has been studied for its efficacy against various bacterial strains, demonstrating potential as an antimicrobial agent.
Anti-inflammatory Properties
The compound has also shown promise in anti-inflammatory applications. Its mechanism involves the inhibition of pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases.
Neuropharmacological Effects
Preliminary studies suggest that this compound may possess neuropharmacological effects, potentially impacting neurotransmitter systems. Further investigation is required to fully understand its role in neurological disorders and cognitive function.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Pyridinemethanamine, N,N-dimethyl- | Two methyl groups on the amine | Enhanced lipophilicity; varied enzyme interactions |
| 2-Pyridinemethanamine, N-methyl- | Lacks methoxy group | Different reactivity; less antimicrobial activity |
| 4-Methoxypyridine | Methoxy group at the para position | Exhibits different pharmacological profiles |
The unique presence of both methoxy and methyl groups in 3-Pyridinemethanamine, 2-methoxy-N-methyl- enhances its reactivity and potential applications compared to other derivatives.
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial effects of 3-Pyridinemethanamine, 2-methoxy-N-methyl- against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting its potential as a therapeutic agent in treating infections. -
Anti-inflammatory Mechanism Investigation :
In vitro experiments demonstrated that treatment with this compound reduced the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This finding highlights its potential role in managing inflammatory responses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
